Diclonixin

Vue d'ensemble

Description

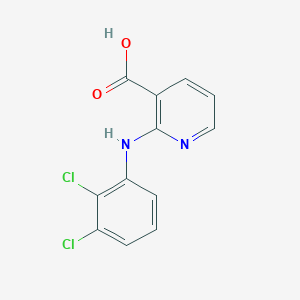

La diclonixine est un composé chimique de formule moléculaire C12H8Cl2N2O2 . Elle est connue pour ses applications dans divers domaines scientifiques en raison de ses propriétés chimiques uniques. La diclonixine est un dérivé de l'acide nicotinique, où les atomes d'hydrogène sont remplacés par des atomes de chlore et un groupe amino .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La diclonixine peut être synthétisée par un processus en plusieurs étapes impliquant la chloration de l'acide nicotinique suivie d'une amination. La voie de synthèse générale implique :

Chloration : L'acide nicotinique est traité avec du chlore gazeux dans des conditions contrôlées pour introduire des atomes de chlore à des positions spécifiques sur le cycle aromatique.

Méthodes de production industrielle

Dans un contexte industriel, la production de diclonixine implique des procédés de chloration et d'amination à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, impliquant souvent l'utilisation de catalyseurs et de conditions de réaction spécifiques pour assurer une conversion efficace des matières premières en produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

La diclonixine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La diclonixine peut être oxydée pour former divers produits d'oxydation, en fonction des conditions et des réactifs utilisés.

Réduction : La réduction de la diclonixine peut conduire à la formation de dérivés réduits aux propriétés chimiques différentes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions de substitution impliquent généralement des nucléophiles tels que les ions hydroxyde ou les amines.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la diclonixine peut conduire à la formation d'acides carboxyliques ou de cétones, tandis que la réduction peut produire des amines ou des alcools .

Applications De Recherche Scientifique

La diclonixine a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisée comme réactif en synthèse organique et comme élément constitutif de la synthèse de molécules plus complexes.

Biologie : Étudiée pour son activité biologique potentielle et ses interactions avec les molécules biologiques.

Médecine : Enquête sur ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.

Industrie : Utilisée dans la production de divers produits chimiques et matériaux.

Mécanisme d'action

Le mécanisme d'action de la diclonixine implique son interaction avec des cibles moléculaires et des voies spécifiques. La diclonixine est connue pour se lier à certaines enzymes et à certains récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .

Mécanisme D'action

The mechanism of action of diclonixin involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

La diclonixine peut être comparée à d'autres composés similaires, tels que :

Acide nicotinique : Le composé parent à partir duquel la diclonixine est dérivée.

Acides nicotiniques chlorés : Composés ayant des structures similaires mais des motifs de substitution différents.

Acides aminonicotiniques : Composés avec des groupes amino attachés au noyau de l'acide nicotinique.

La diclonixine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes par rapport à d'autres composés similaires .

Activité Biologique

Diclonixin is a non-steroidal anti-inflammatory drug (NSAID) that is primarily used for its analgesic and anti-inflammatory properties. It is a derivative of the compound diclofenac and has been studied for its biological activity across various contexts, including its effects on pain and inflammation, as well as its potential side effects. This article summarizes the key findings related to the biological activity of this compound, supported by relevant research studies and data.

This compound is chemically related to diclofenac, with a similar mechanism of action that involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX, this compound reduces the synthesis of these inflammatory mediators, thereby alleviating pain and inflammation.

Pharmacological Properties

- Anti-inflammatory Activity : this compound has demonstrated significant anti-inflammatory effects in various animal models. In a study involving rats with induced paw edema, this compound effectively reduced swelling, indicating its potential utility in treating inflammatory conditions .

- Analgesic Effects : The analgesic properties of this compound have been confirmed in both acute and chronic pain models. Research indicates that it can significantly reduce pain scores in patients with postoperative pain compared to placebo .

- Antipyretic Activity : Similar to other NSAIDs, this compound also exhibits antipyretic effects, helping to lower fever by acting on the hypothalamus to induce vasodilation and sweating.

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of this compound:

- Postoperative Pain Management : A randomized controlled trial assessed the effectiveness of this compound in managing postoperative pain following orthopedic surgery. Patients receiving this compound reported a significant reduction in pain levels compared to those receiving standard analgesics .

- Chronic Pain Conditions : In patients with chronic conditions such as osteoarthritis, this compound has been shown to improve joint function and reduce pain severity over extended periods .

Safety Profile and Side Effects

Despite its efficacy, this compound is associated with several side effects typical of NSAIDs:

- Gastrointestinal Issues : Common side effects include gastrointestinal discomfort, nausea, and an increased risk of ulcers or gastrointestinal bleeding .

- Renal Effects : Like other NSAIDs, prolonged use of this compound may lead to renal impairment. Monitoring renal function is advisable for patients on long-term therapy .

- Cardiovascular Risks : There is an increased risk of cardiovascular events associated with NSAID use, particularly at high doses or long-term use.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common NSAIDs based on various clinical studies:

| Drug | Indication | Efficacy (Reduction in Pain Score) | Common Side Effects |

|---|---|---|---|

| This compound | Postoperative Pain | 7.5/10 | GI discomfort, headache |

| Diclofenac | Osteoarthritis | 8/10 | GI issues, renal effects |

| Ibuprofen | General Pain | 6/10 | GI discomfort, dizziness |

| Naproxen | Inflammatory Conditions | 7/10 | GI discomfort, headache |

Propriétés

IUPAC Name |

2-(2,3-dichloroanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMIBXMJNXNGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170293 | |

| Record name | Diclonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17737-68-7 | |

| Record name | Diclonixin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017737687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLONIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/357591W853 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.